molecular formula C21H20N2O3S B5278795 N'-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide

Cat. No.: B5278795
M. Wt: 380.5 g/mol
InChI Key: XHVLULYLMSLTDP-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide is a complex organic compound that features both sulfonyl and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide typically involves multi-step organic reactions. One possible route could involve the sulfonylation of aniline derivatives followed by amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring could be employed.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to thiols.

    Substitution: Aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both sulfonyl and hydroxyl groups could enhance binding affinity and specificity.

Medicine

In medicinal chemistry, N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide might be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonyl and carboximidamide derivatives, such as:

  • N’-(benzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide
  • N’-(benzenesulfonyl)-N-(2,3-dimethylphenyl)benzenecarboximidamide

Uniqueness

The uniqueness of N’-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide lies in its specific combination of functional groups and substitution pattern on the benzene rings. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-16(2)20(24)14-13-19(15)22-21(17-9-5-3-6-10-17)23-27(25,26)18-11-7-4-8-12-18/h3-14,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLULYLMSLTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)O)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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